1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene
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Overview
Description
1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene is a chemical compound with the molecular formula C10H10ClIO . It has an average mass of 308.543 Da and a monoisotopic mass of 307.946472 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, a methoxy group, and a cyclopropyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzylic halides typically react via SN1 or SN2 pathways .Scientific Research Applications
Iodobenzene-Catalyzed Reactions
Iodobenzene-catalyzed cyclization of certain compounds results in the formation of specific products like 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This reaction utilizes hypervalent iodine in an electrophilic manner at the aromatic ring, showcasing a method where compounds like 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene could be involved in the synthesis of complex organic molecules (Moroda & Togo, 2008).
Electrochemical Reduction Studies
Studies on the electrochemical reduction of chloro- and methoxy-substituted benzenes highlight the potential of such compounds in understanding the mechanistic aspects of reduction reactions. These studies provide insights into bond scissions and formations, crucial for understanding the chemical properties of this compound (Peverly et al., 2014).
Ring-Opening Reactions
The application of iodobenzene dichloride in ring-opening reactions of donor-acceptor cyclopropanes can inform the chemical behavior of this compound, especially in terms of its reactivity in halogenation processes (Garve et al., 2014).
Halogenation Techniques
Research on ring halogenation of polyalkylbenzenes using various catalysts and halogen sources provides a framework for understanding the halogenation potential of this compound. This could be significant for its application in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Supramolecular Chemistry
The role of halogen-substituted compounds in guest-induced assembly into heterodimeric capsules via hydrogen bonds and CH-halogen interactions in supramolecular chemistry provides insights into potential applications of this compound in complex molecular assemblies (Kobayashi et al., 2003).
Mechanism of Action
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially affecting various physiological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene . These factors could include temperature, pH, and the presence of other compounds, among others. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
properties
IUPAC Name |
1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPIOLXQPWLQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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